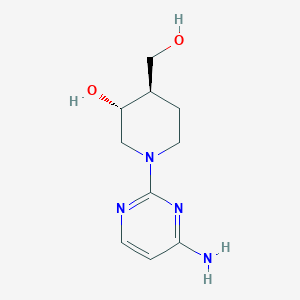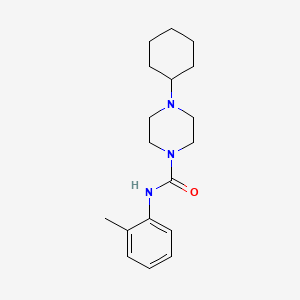![molecular formula C21H23N3O B5321411 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline, also known as BPIP, is a chemical compound that belongs to the quinoxaline family. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to be a potent and selective inhibitor of the norepinephrine transporter, which is a protein that plays a crucial role in the regulation of norepinephrine levels in the brain.
作用机制
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline exerts its effects by binding to the dopamine and norepinephrine transporters and preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine from neuronal cells, as well as increase the firing rate of dopaminergic and noradrenergic neurons. In vivo studies have shown that this compound can increase locomotor activity and induce hyperactivity in animals.
实验室实验的优点和局限性
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these transporters in neuronal function. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects on other neurotransmitter transporters, which can complicate the interpretation of results. Additionally, this compound has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline. One area of interest is the development of more selective inhibitors of the dopamine and norepinephrine transporters, which could help to clarify the specific roles of these transporters in neuronal function. Another area of interest is the use of this compound as a tool for studying the effects of dopamine and norepinephrine on behavior and cognition in animal models. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological and psychiatric disorders that are associated with dysregulation of dopamine and/or norepinephrine signaling.
合成方法
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline can be synthesized using a multi-step process involving the reaction of 4-bromo-1-piperidine and 2,3-dichloroquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzyl alcohol and sodium hydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
属性
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-5-17(6-3-1)16-25-19-9-13-24(14-10-19)15-18-7-4-8-20-21(18)23-12-11-22-20/h1-8,11-12,19H,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAAFJVWICEYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)



![N-(2,3-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5321356.png)
![[4-(3-fluorobenzyl)-1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B5321367.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![2-bromo-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5321399.png)
![3-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5321402.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)